Home > Products > Screening Compounds P23309 > 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide
3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide -

3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide

Catalog Number: EVT-13225347
CAS Number:
Molecular Formula: C7H12N4O
Molecular Weight: 168.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and biological research.

Source and Classification

This compound can be classified under the category of pyrazole derivatives, which are known for their diverse biological activities. The synthesis of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with propanoylating agents such as propanoyl chloride.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide generally follows these steps:

  1. Reagents: The primary reactants are 3-amino-4-methyl-1H-pyrazole and a propanoylating agent, commonly propanoyl chloride.
  2. Reaction Conditions: The reaction is typically conducted in an organic solvent like dichloromethane at room temperature. A base, such as triethylamine, is often used to neutralize the hydrochloric acid generated during the reaction.
  3. Yield and Purity: Industrial production may utilize continuous flow processes to enhance yield and purity, leveraging automated reactors for precise control over reaction conditions like temperature and pressure.
Molecular Structure Analysis

Structure and Data

The molecular formula of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide is C7H12N4O, with a molecular weight of 168.20 g/mol. The IUPAC name reflects its structure, indicating the presence of the pyrazole moiety attached to a propanamide group.

PropertyData
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
IUPAC Name3-(3-amino-4-methylpyrazol-1-yl)propanamide
InChIInChI=1S/C7H12N4O/c1-5-11(10-7(5)9)3-2-6(8)12/h4H,2-3H2,1H3,(H2,8,12)(H2,9,10)
InChI KeyTWPLPXZDDZJINK-UHFFFAOYSA-N
Canonical SMILESCC1=CN(N=C1N)CCC(=O)N
Chemical Reactions Analysis

Reactions and Technical Details

3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide can participate in several chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to yield corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Major Products Formed

The major products from these reactions include:

  • Nitro derivatives from oxidation.
  • Corresponding amines from reduction.
  • Various substituted derivatives from nucleophilic substitution.
Mechanism of Action

The mechanism of action for 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized by its solid state at room temperature and exhibits stability under standard conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as dichloromethane.
  • Reactivity: Reacts readily under acidic or basic conditions depending on the functional groups present.
Applications

Scientific Uses

3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide has several notable applications:

  • Chemistry: It serves as an intermediate in synthesizing complex heterocyclic compounds.
  • Biology: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.
  • Medicine: Explored for drug development purposes, particularly in designing enzyme inhibitors.
  • Industry: Utilized in producing agrochemicals and dyes .
Introduction to Pyrazolyl Propanamide Derivatives in Targeted Therapeutics

3-(3-Amino-4-methyl-1H-pyrazol-1-yl)propanamide represents a structurally optimized pyrazolyl propanamide derivative within the novel class of androgen receptor targeting agents. Characterized by the molecular formula C₇H₁₂N₄O (CAS No: 1342128-37-3) and molecular weight of 168.20 g/mol [3], this compound features a propanamide linkage connecting an aromatic system to a strategically substituted pyrazole B-ring. The 3-amino-4-methyl substitution pattern on the pyrazole ring differentiates it from earlier antiandrogens and positions it within contemporary drug discovery efforts addressing treatment-resistant prostate cancer. As prostate cancer evolves resistance to conventional androgen receptor ligands, compounds like 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide have emerged as critical investigational agents targeting alternative mechanisms of androgen receptor signaling [1].

Role of Pyrazole Scaffolds in Androgen Receptor Modulation

The pyrazole heterocycle serves as a privileged pharmacophore in medicinal chemistry due to its favorable electronic distribution, hydrogen bonding capabilities, and metabolic stability. Within androgen receptor targeting compounds, pyrazole-containing molecules demonstrate enhanced binding versatility compared to traditional steroidal structures. The electron-rich nature of the pyrazole ring facilitates interactions with both the ligand-binding domain (LBD) and non-traditional binding sites on the androgen receptor, including the activation function-1 (AF-1) domain located in the N-terminal region [1] [5]. This dual-targeting capability is crucial for overcoming resistance mechanisms in advanced prostate cancers.

Structural studies reveal that the substitution pattern on the pyrazole ring profoundly influences biological activity. The 3-amino group at the third position and methyl group at the fourth position in 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide provide both hydrogen bond donors and hydrophobic contacts critical for high-affinity receptor interactions. This specific substitution pattern differentiates it from simpler pyrazole derivatives like 5-methyl-3-pyrazolamine (C₄H₇N₃, CAS: 113402-89-4), which lacks the propanamide linkage necessary for optimal interaction with the AR's extended binding regions [4]. The strategic placement of these substituents enables novel binding modes unattainable with first-generation antiandrogens, particularly against mutated or truncated androgen receptor variants.

Table 1: Structural Comparison of Key Pyrazole Derivatives in Androgen Receptor Targeting

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Features
3-(3-Amino-4-methyl-1H-pyrazol-1-yl)propanamide1342128-37-3C₇H₁₂N₄O168.20Propanamide linker, 4-methylpyrazole, 3-amino substitution
5-Methyl-3-pyrazolamine113402-89-4C₄H₇N₃97.12Unsubstituted pyrazole core, 5-methyl, 3-amino
UT-34 (Reference compound)Not providedNot providedNot providedPyrazol-1-yl propanamide with optimized aryl A-ring

Historical Development of Nonsteroidal Antiandrogens for Prostate Cancer

The evolution of nonsteroidal antiandrogens has progressed through distinct generations defined by their mechanism of action and resistance profiles. First-generation agents including flutamide, bicalutamide, and nilutamide functioned as competitive antagonists at the androgen receptor's ligand-binding domain (LBD). While initially effective, these compounds frequently demonstrated agonist switching—where antagonists paradoxically activated mutant receptors—and proved ineffective against tumors exhibiting androgen receptor overexpression or splice variants lacking the LBD entirely [1] [2].

Second-generation antiandrogens (enzalutamide, apalutamide, darolutamide) offered improved affinity and reduced agonist switching but remained constrained by LBD-focused mechanisms. Resistance inevitably emerged through multiple pathways: AR gene amplification (increasing receptor concentration beyond drug saturation capacity), point mutations (altering drug-binding pockets), and constitutively active truncated AR splice variants (lacking drug-targeted LBD domains entirely) [1]. Additionally, compensatory intratumoral androgen synthesis and ligand-independent activation pathways further diminished therapeutic efficacy. These limitations highlighted the critical need for agents operating beyond competitive LBD antagonism.

The structural progression from early antiandrogens to advanced compounds like 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide reflects this mechanistic evolution. Contemporary pyrazolyl propanamides incorporate dual-domain targeting capabilities absent in predecessors. Unlike darolutamide (approved 2019) which remains LBD-focused, pyrazolyl propanamides exhibit extended binding regions that engage both the LBD and N-terminal domains, thereby addressing a broader spectrum of resistance mechanisms [1] [2].

Table 2: Evolution of Antiandrogens and Resistance Mechanisms

Antiandrogen GenerationRepresentative AgentsPrimary MechanismLimitations in CRPC
First-GenerationFlutamide, Bicalutamide, NilutamideCompetitive LBD antagonismAgonist switching, AR overexpression vulnerability, ineffective against AR-Vs
Second-GenerationEnzalutamide, Apalutamide, DarolutamideImproved LBD affinity, reduced nuclear translocationPoint mutation vulnerability, ineffective against LBD-lacking AR-Vs, compensatory intratumoral androgens
Novel Domain-Targeting AgentsPyrazol-1-yl-propanamides (e.g., 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)propanamide)LBD + NTD (AF-1) binding, SARD activityBroad-spectrum activity against wtAR, mutants, and AR-Vs

Emergence of Pan-Antagonists and Selective Androgen Receptor Degraders (SARDs)

The therapeutic limitations of domain-specific antiandrogens catalyzed the development of pan-antagonists and selective androgen receptor degraders (SARDs). Pan-antagonists exhibit broad-spectrum AR inhibition across diverse androgen receptor configurations—including wild-type (wtAR), point-mutated variants (e.g., T878A, W742L), and clinically relevant splice variants (AR-V7) that lack the C-terminal LBD targeted by conventional therapies [1] [2]. Unlike enzalutamide or darolutamide, pyrazolyl propanamides demonstrate pan-antagonist behavior through multi-domain engagement, particularly via interactions with the activation function-1 (AF-1) region in the N-terminal domain.

Simultaneously, SARDs such as 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide induce ubiquitin-proteasome system (UPS)-mediated AR degradation, eliminating both full-length and splice variant receptors. The pyrazole moiety serves as a critical structural element for degradation efficacy, as demonstrated in pharmacological evaluations where B-ring pyrazoles outperformed other heterocycles in degradation potency [1]. This degradation occurs through allosteric modulation that enhances ubiquitin ligase recruitment rather than direct proteasomal targeting.

The compound 26a (structurally analogous to 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide) exemplifies this dual functionality, demonstrating 80% tumor growth inhibition in xenograft models derived from enzalutamide-resistant (Enz-R) VCaP cells [1] [2]. This unprecedented efficacy against resistant tumors stems from two complementary mechanisms: (1) transcriptional suppression through pan-antagonism that inhibits both AF-1 and AF-2 activation functions, and (2) receptor depletion via ubiquitin-mediated proteasomal degradation. The 3-amino-4-methylpyrazole configuration specifically enhances proteasomal targeting efficiency compared to earlier indole-based SARDs (e.g., UT-155 or UT-69), translating to improved in vivo efficacy.

Pharmacokinetic optimization within the pyrazolyl propanamide series has further enhanced their therapeutic potential. Modifications to the A-ring aromatic system and propanamide linkage (Series II and IV) improved metabolic stability and oral bioavailability while maintaining degradation potency [1]. These advances position pyrazolyl propanamides as promising clinical candidates for enzalutamide-resistant prostate cancer, addressing the urgent unmet need for agents effective against diverse resistance mechanisms.

Table 3: Key Compounds in Pyrazolyl Propanamide Development

Compound IdentifierChemical FeaturesPrimary ActivitiesResistance Model Efficacy
UT-155 (9)Indol-1-yl propanamide derivativeEarly-generation SARDModerate activity in Enz-R models
UT-34 (10)Initial pyrazol-1-yl propanamideImproved PK properties over UT-155Significant activity in Enz-R models
26aOptimized B-ring disubstituted pyrazolePan-antagonist and SARD80% tumor growth inhibition in Enz-R VCaP xenografts
3-(3-Amino-4-methyl-1H-pyrazol-1-yl)propanamideSpecific 3-amino-4-methyl B-ring substitutionTargeted pan-antagonist and SARDEnhanced activity against diverse AR conformations

Properties

Product Name

3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide

IUPAC Name

3-(3-amino-4-methylpyrazol-1-yl)propanamide

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

InChI

InChI=1S/C7H12N4O/c1-5-4-11(10-7(5)9)3-2-6(8)12/h4H,2-3H2,1H3,(H2,8,12)(H2,9,10)

InChI Key

TWPLPXZDDZJINK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.